molecular formula C8H12S2Te B14191618 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene CAS No. 850012-75-8

2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene

Cat. No.: B14191618
CAS No.: 850012-75-8
M. Wt: 299.9 g/mol
InChI Key: PRSLEUMPZCLELK-UHFFFAOYSA-N
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Description

2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene is a compound that belongs to the class of organotellurium compounds. It features a thiophene ring substituted with an ethylsulfanyl group and a tellanyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tellurides, and substituted thiophenes .

Scientific Research Applications

2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene involves its interaction with biological molecules. The tellurium atom can form bonds with sulfur and selenium-containing enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene is unique due to the presence of both ethylsulfanyl and tellanyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

850012-75-8

Molecular Formula

C8H12S2Te

Molecular Weight

299.9 g/mol

IUPAC Name

2-(2-ethylsulfanylethyltellanyl)thiophene

InChI

InChI=1S/C8H12S2Te/c1-2-9-6-7-11-8-4-3-5-10-8/h3-5H,2,6-7H2,1H3

InChI Key

PRSLEUMPZCLELK-UHFFFAOYSA-N

Canonical SMILES

CCSCC[Te]C1=CC=CS1

Origin of Product

United States

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